4-(Chlorocarbonyl)phenyl phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorocarbonyl)phenyl phosphorodichloridate is an organophosphorus compound with the molecular formula C6H4Cl3O2P. It is a clear, colorless liquid that is primarily used as a phosphorylation agent in various chemical reactions. This compound is known for its reactivity and is utilized in the synthesis of antimicrobial agents, antioxidant agents, antitumor agents, and nucleotide antiviral prodrugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Chlorocarbonyl)phenyl phosphorodichloridate can be synthesized through the reaction of 4-chlorophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at a temperature range of 0-5°C to prevent any side reactions. The reaction proceeds as follows:
C6H4ClOH+POCl3→C6H4ClOPOCl2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process is optimized to maximize yield and minimize impurities. The product is then purified through distillation or recrystallization to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorocarbonyl)phenyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding phosphorylated products.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chlorophenol and phosphoric acid derivatives.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed
Phosphorylated Amines: Formed through substitution reactions with amines.
Phosphorylated Alcohols: Formed through substitution reactions with alcohols.
Coupled Products: Formed through coupling reactions with various organic halides.
Wissenschaftliche Forschungsanwendungen
4-(Chlorocarbonyl)phenyl phosphorodichloridate is widely used in scientific research due to its versatility as a phosphorylation agent. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules such as proteins and nucleotides to study their functions and interactions.
Medicine: Utilized in the development of pharmaceutical compounds, including antimicrobial, antioxidant, and antitumor agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Chlorocarbonyl)phenyl phosphorodichloridate involves the formation of a phosphorylated intermediate through nucleophilic attack. The compound reacts with nucleophiles, leading to the substitution of the chlorine atoms with the nucleophilic group. This process is facilitated by the electron-withdrawing nature of the phosphoryl group, which makes the chlorine atoms more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
4-(Chlorocarbonyl)phenyl phosphorodichloridate can be compared with other similar compounds such as:
Phenyl phosphorodichloridate: Similar in structure but lacks the chlorine atom on the phenyl ring, making it less reactive.
4-Chlorophenyl dichlorophosphate: Similar in structure but has different reactivity due to the presence of different substituents on the phosphorus atom.
4-Chlorophenyl phosphorodichloridate: A closely related compound with similar reactivity and applications.
List of Similar Compounds
- Phenyl phosphorodichloridate
- 4-Chlorophenyl dichlorophosphate
- 4-Chlorophenyl phosphorodichloridate
Eigenschaften
CAS-Nummer |
20070-01-3 |
---|---|
Molekularformel |
C7H4Cl3O3P |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
4-dichlorophosphoryloxybenzoyl chloride |
InChI |
InChI=1S/C7H4Cl3O3P/c8-7(11)5-1-3-6(4-2-5)13-14(9,10)12/h1-4H |
InChI-Schlüssel |
LDHZDGQGSZKPFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)OP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.